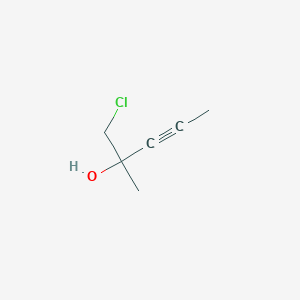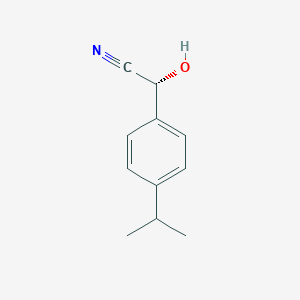
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dexmedetomidine and is a highly selective alpha-2 adrenergic agonist that is commonly used as a sedative and analgesic agent.
Wirkmechanismus
The mechanism of action of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) involves the activation of alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity, leading to sedation and analgesia.
Biochemical and Physiological Effects:
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and decrease the release of norepinephrine and epinephrine. It also has anxiolytic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several advantages and limitations for lab experiments. Its highly selective alpha-2 adrenergic agonist properties make it an ideal compound for studying the role of alpha-2 adrenergic receptors in various physiological processes. However, its sedative and analgesic effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI). One potential direction is the investigation of its potential use in the treatment of anxiety and pain. Another direction is the study of its effects on various physiological processes such as respiratory and cardiovascular function. Additionally, the development of new analogs of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several potential applications in the field of scientific research. It has been extensively studied for its use as a sedative and analgesic agent in clinical settings. It has also been investigated for its potential use in the treatment of various medical conditions such as hypertension, anxiety, and pain.
Eigenschaften
CAS-Nummer |
121985-97-5 |
|---|---|
Produktname |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
FLXIHTKCTUICKQ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C#N)O |
SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Synonyme |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

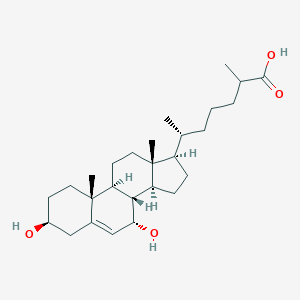
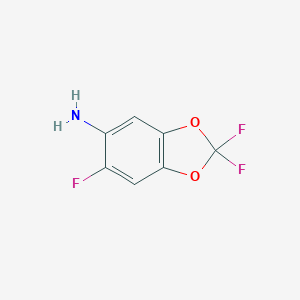
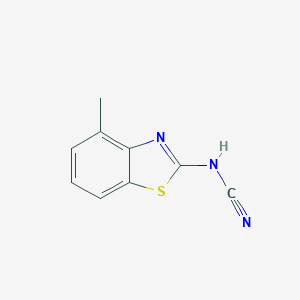
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
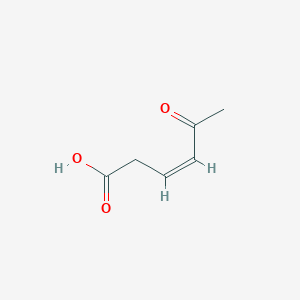
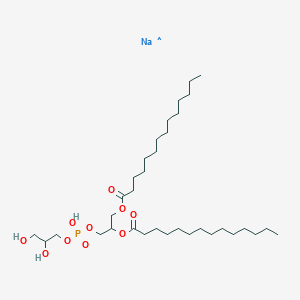

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
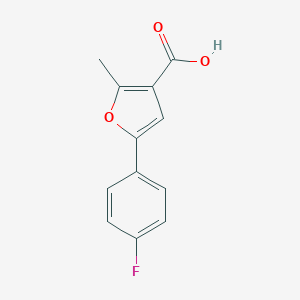
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)


